8-(1-Methyl-1H-pyrazol-3-yl)-6-azaspiro[3.4]octan-5-one
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Overview
Description
8-(1-Methyl-1H-pyrazol-3-yl)-6-azaspiro[34]octan-5-one is a complex organic compound that features a pyrazole ring and a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(1-Methyl-1H-pyrazol-3-yl)-6-azaspiro[3.4]octan-5-one typically involves multi-step organic reactions. One common method involves the condensation of a pyrazole derivative with a spirocyclic ketone under controlled conditions. The reaction may require catalysts such as acids or bases to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
8-(1-Methyl-1H-pyrazol-3-yl)-6-azaspiro[3.4]octan-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted pyrazoles.
Scientific Research Applications
8-(1-Methyl-1H-pyrazol-3-yl)-6-azaspiro[3.4]octan-5-one has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: Used as a building block for synthesizing more complex molecules and heterocyclic compounds.
Material Science: Investigated for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 8-(1-Methyl-1H-pyrazol-3-yl)-6-azaspiro[3.4]octan-5-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. For example, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation . The compound’s spirocyclic structure allows it to fit into unique binding sites, enhancing its specificity and potency.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-Methyl-1H-pyrazol-3-yl)-6-azaspiro[3.4]octan-5-one
- 4-(1-Methyl-1H-pyrazol-3-yl)-6-azaspiro[3.4]octan-5-one
- 5-(1-Methyl-1H-pyrazol-3-yl)-6-azaspiro[3.4]octan-5-one
Uniqueness
8-(1-Methyl-1H-pyrazol-3-yl)-6-azaspiro[3.4]octan-5-one is unique due to its specific substitution pattern on the pyrazole ring and the spirocyclic framework. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H15N3O |
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Molecular Weight |
205.26 g/mol |
IUPAC Name |
8-(1-methylpyrazol-3-yl)-6-azaspiro[3.4]octan-5-one |
InChI |
InChI=1S/C11H15N3O/c1-14-6-3-9(13-14)8-7-12-10(15)11(8)4-2-5-11/h3,6,8H,2,4-5,7H2,1H3,(H,12,15) |
InChI Key |
GMBQCGUQYNKCMK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)C2CNC(=O)C23CCC3 |
Origin of Product |
United States |
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